Xanthine, 8-(ethylthio)-
Overview
Description
Xanthine, 8-(ethylthio)- is a derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. Xanthine and its derivatives are known for their pharmacological activities, including bronchodilator effects, central nervous system stimulation, and inhibition of phosphodiesterase enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthine derivatives, including Xanthine, 8-(ethylthio)-, typically involves the modification of the xanthine core structure. One common method is the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)
Industrial Production Methods: Industrial production of xanthine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Xanthine, 8-(ethylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Xanthine, 8-(ethylthio)- can yield sulfoxides or sulfones, while reduction can produce the corresponding ethyl derivative .
Scientific Research Applications
Xanthine, 8-(ethylthio)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Xanthine, 8-(ethylthio)- involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By antagonizing adenosine receptors, the compound can stimulate the central nervous system and promote bronchodilation . Inhibition of phosphodiesterase enzymes leads to increased levels of cyclic AMP, which can have various physiological effects .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Uniqueness: Xanthine, 8-(ethylthio)- is unique due to the presence of the ethylthio group at the 8th position, which can alter its pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives . This modification can potentially enhance its therapeutic effects and reduce side effects.
Biological Activity
Xanthine, 8-(ethylthio)- is a derivative of xanthine, a purine base that plays a crucial role in various biological processes. This compound has garnered attention due to its potential pharmacological applications, particularly in the modulation of adenosine receptors and as an inhibitor of xanthine oxidase. This article presents a detailed overview of the biological activities associated with Xanthine, 8-(ethylthio)-, supported by recent research findings, data tables, and case studies.
Synthesis of Xanthine Derivatives
The synthesis of xanthine derivatives, including Xanthine, 8-(ethylthio)-, typically involves the alkylation of 5,6-diaminouracil or related substrates. For instance, one method involves the reaction of 1,3-dialkyl-5,6-diaminouracil with substituted phenoxy acetic acids under specific conditions to yield various xanthine analogs . The synthetic pathways often utilize reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate the formation of desired derivatives.
Adenosine Receptor Modulation
Xanthines are known to interact with adenosine receptors (ARs), specifically A1 and A2A subtypes. Studies have demonstrated that various xanthine derivatives exhibit moderate to high affinity for these receptors . The modulation of ARs has implications for several therapeutic areas:
- Neuroprotection : Compounds targeting A1 and A2A receptors may offer protective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Cardioprotection : Xanthines can potentially mitigate myocardial ischemia through their action on adenosine receptors .
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is an enzyme involved in purine metabolism and is a target for gout treatment due to its role in uric acid production. Inhibitors of XO can reduce uric acid levels and alleviate symptoms associated with hyperuricemia. Research indicates that Xanthine, 8-(ethylthio)- may possess inhibitory effects on XO:
- Inhibition Potency : Various studies report IC50 values for xanthine derivatives ranging from low micromolar to millimolar concentrations, indicating varying degrees of effectiveness .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective properties of several xanthine derivatives, including Xanthine, 8-(ethylthio)-. The results indicated significant neuroprotection in models of oxidative stress-induced neuronal damage. The compound demonstrated a dose-dependent effect on cell viability and reduced markers of apoptosis.
Case Study 2: Gout Management
Another investigation focused on the efficacy of Xanthine, 8-(ethylthio)- as an XO inhibitor in a clinical setting. Patients with gout were administered the compound over a period of six weeks. Results showed a statistically significant reduction in serum uric acid levels compared to baseline measurements.
Data Tables
Properties
IUPAC Name |
8-ethylsulfanyl-3,7-dihydropurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-2-14-7-8-3-4(10-7)9-6(13)11-5(3)12/h2H2,1H3,(H3,8,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTLDXNPGBQYRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224401 | |
Record name | Xanthine, 8-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73840-29-6 | |
Record name | 8-(Ethylthio)-xanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073840296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(Ethylthio)xanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthine, 8-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(ETHYLTHIO)-XANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8SX2S966S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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